2,2'-Dichlorobiphenyl

Overview

Description

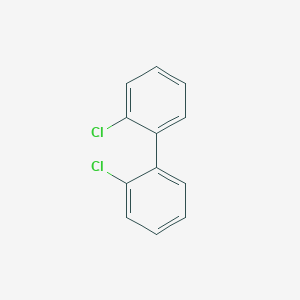

2,2’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H8Cl2. It consists of two benzene rings connected by a single bond, with two chlorine atoms attached at the 2 and 2’ positions on each benzene ring. This compound is part of a larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

2,2’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The degradation of 2,2’-Dichlorobiphenyl involves several key enzymes: biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase . Biphenyl-2,3-dioxygenase attack on 2,2’-Dichlorobiphenyl leads to ortho-dechlorination of the compound by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .

Pharmacokinetics

Studies in animals such as pond snails and dogs have shown that the compound is rapidly taken up by cells . The compound is then metabolized and excreted, predominantly via the fecal route .

Result of Action

The binding of 2,2’-Dichlorobiphenyl to the aryl hydrocarbon receptor and the subsequent alteration of gene transcription can disrupt normal cellular functions . The exact molecular and cellular effects can vary depending on the specific cell type and the overall physiological context.

Action Environment

Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature allows it to accumulate in fatty tissues, leading to bioaccumulation and potential biomagnification in food chains . Furthermore, its degradation can be influenced by the presence of certain microorganisms in the environment .

Biochemical Analysis

Biochemical Properties

2,2’-Dichlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that 2,2’-Dichlorobiphenyl can be degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .

Cellular Effects

2,2’-Dichlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported that 2,2’-Dichlorobiphenyl can decrease the amplitude and synchronization of uterine contractions . This effect is believed to be mediated through MAPK1-mediated phosphorylation of GJA1 (connexin43) and subsequent inhibition of myometrial gap junctions .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Dichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that 2,2’-Dichlorobiphenyl decreases the amplitude and synchronization of uterine contractions through MAPK1-mediated phosphorylation of GJA1 and subsequent inhibition of myometrial gap junctions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dichlorobiphenyl can change over time. For example, in studies involving uterine strips treated with 2,2’-Dichlorobiphenyl, modification of uterine contractions reversed 1 hour after initiating antioxidant treatment . This suggests that the compound’s effects on cellular function can be influenced by factors such as the presence of antioxidants.

Dosage Effects in Animal Models

The effects of 2,2’-Dichlorobiphenyl can vary with different dosages in animal models. For instance, significant mortality and inhibition of reproduction were found at levels as low as 50–100 ng/L in lifetable studies involving Daphnia pulicaria, a water flea . This indicates that even low doses of 2,2’-Dichlorobiphenyl can have significant toxic effects in certain organisms.

Metabolic Pathways

2,2’-Dichlorobiphenyl is involved in various metabolic pathways. It is degraded by microorganisms through a complex metabolic network . Key enzymes involved in this process include biphenyl 2,3-dioxygenases . These enzymes have been intensively characterized and optimized for PCB transformation .

Transport and Distribution

Due to its lipophilic nature, it is likely to accumulate in fatty tissues .

Subcellular Localization

The subcellular localization of 2,2’-Dichlorobiphenyl is not well studied. Given its lipophilic nature and its known interactions with various enzymes and proteins, it is likely to be found in multiple cellular compartments .

Preparation Methods

2,2’-Dichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where chlorobenzene is reacted with copper powder at high temperatures to form the biphenyl structure. Another method involves the homolytic decarboxylation of aromatic carboxylic acids, where aryl radicals are generated and subsequently react to form chlorobiphenyls .

Industrial production methods often utilize catalytic processes. For example, a preparation method under the catalytic action of an N-heterocyclic carbene coordinated palladium complex has been reported. This method involves the coupling of chlorinated benzene derivatives under specific reaction conditions .

Chemical Reactions Analysis

2,2’-Dichlorobiphenyl is relatively unreactive due to the presence of chlorine atoms, which reduce its reactivity. it can undergo certain types of reactions:

Oxidation: This compound can be oxidized under specific conditions, although it is generally resistant to oxidation due to the stability of the biphenyl structure.

Reduction: Reduction reactions are less common for 2,2’-Dichlorobiphenyl, but it can be reduced under strong reducing conditions.

Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.

Scientific Research Applications

2,2’-Dichlorobiphenyl has several scientific research applications:

Chemistry: It is used as a model compound in studies of PCB degradation and environmental persistence.

Biology: This compound is used in studies of its effects on biological systems, including its impact on cellular processes and gene expression.

Medicine: Research on 2,2’-Dichlorobiphenyl includes its potential toxicological effects on human health.

Comparison with Similar Compounds

2,2’-Dichlorobiphenyl can be compared with other dichlorobiphenyl isomers, such as 4,4’-Dichlorobiphenyl. While both compounds share similar chemical structures, their biological and toxicological properties can differ. For example, 2,2’-Dichlorobiphenyl has been shown to have a higher elimination rate and greater toxicity in certain organisms compared to 4,4’-Dichlorobiphenyl .

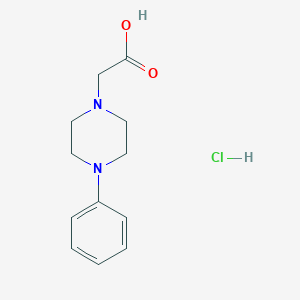

Similar compounds include:

- 4,4’-Dichlorobiphenyl

- 2,4’-Dichlorobiphenyl

- 2,3’-Dichlorobiphenyl

Each of these compounds has unique properties and reactivities, making them distinct in their applications and effects .

Properties

IUPAC Name |

1-chloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYCNKDKIKZTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044533 | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13029-08-8 | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PCB 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,2'-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1433W7U14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

142 to 144 °F (NTP, 1992) | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

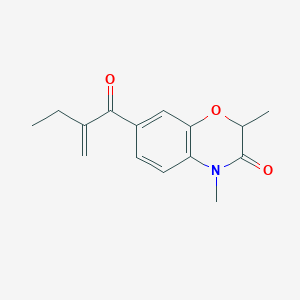

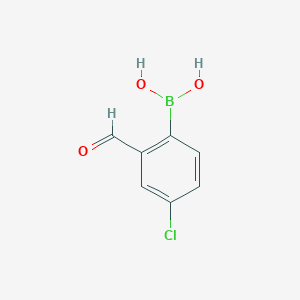

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)